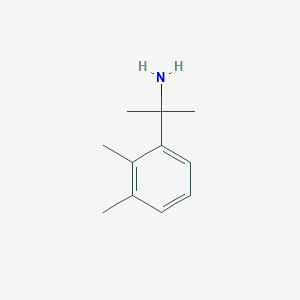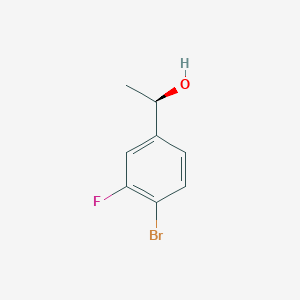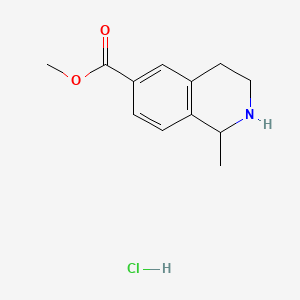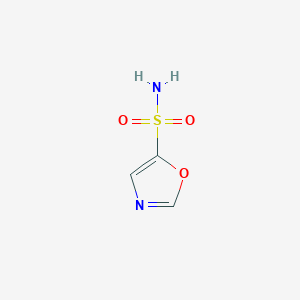
3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that features a piperazine moiety linked to a tetrahydroindazole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization . Another approach involves the Mannich reaction, where piperazine is incorporated into the indazole scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis protocols that ensure high yield and purity. These methods may include the use of solid-phase synthesis, photocatalytic synthesis, and parallel synthesis techniques to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products .
Aplicaciones Científicas De Investigación
3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The exact pathways and targets depend on the specific biological activity being investigated .
Comparación Con Compuestos Similares
Similar Compounds
3-(piperazin-1-yl)cinnolines: These compounds share the piperazine moiety and exhibit similar biological activities.
1,2-benzothiazole derivatives: These compounds also feature a heterocyclic core and are used in similar applications.
Uniqueness
3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its specific tetrahydroindazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H20N4 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole |
InChI |
InChI=1S/C12H20N4/c1-2-4-11-10(3-1)12(15-14-11)9-16-7-5-13-6-8-16/h13H,1-9H2,(H,14,15) |
Clave InChI |
YYBVKPVIGNBNBO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=NN2)CN3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



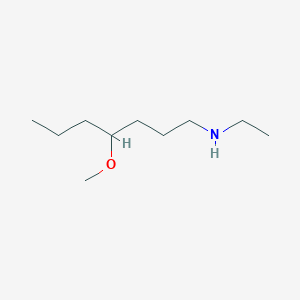
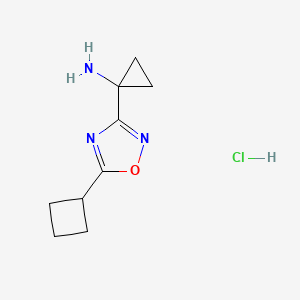
![tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B13527975.png)
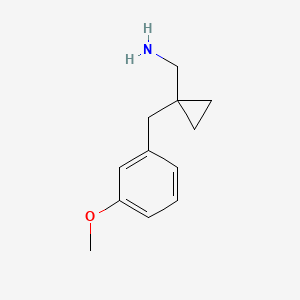
![N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)-N-methylhydroxylamine](/img/structure/B13527989.png)
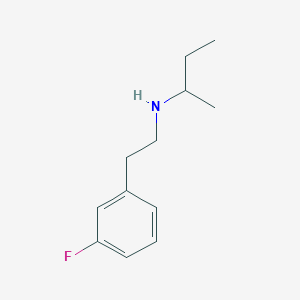
![6,6-Dimethylspiro[2.3]hexan-4-one](/img/structure/B13528002.png)
